(2S)-1-benzyloxycarbonyl-4,4-difluoroproline
Overview
Description
(2S)-1-benzyloxycarbonyl-4,4-difluoroproline is a synthetic compound that belongs to the class of proline derivatives This compound is characterized by the presence of a benzyloxycarbonyl group and two fluorine atoms attached to the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-benzyloxycarbonyl-4,4-difluoroproline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the protection of the proline amine group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of fluorine atoms at the 4-position of the proline ring. This can be achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-benzyloxycarbonyl-4,4-difluoroproline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-1-benzyloxycarbonyl-4,4-difluoroproline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fluorinated compounds with specific properties.
Mechanism of Action
The mechanism of action of (2S)-1-benzyloxycarbonyl-4,4-difluoroproline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, while the fluorine atoms can enhance the compound’s stability and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-benzyloxycarbonyl-4-fluoroproline: Similar structure but with only one fluorine atom.
(2S)-1-benzyloxycarbonyl-proline: Lacks fluorine atoms, making it less reactive.
(2S)-4,4-difluoroproline: Lacks the benzyloxycarbonyl group, affecting its stability and reactivity.
Uniqueness
(2S)-1-benzyloxycarbonyl-4,4-difluoroproline is unique due to the combination of the benzyloxycarbonyl protective group and the two fluorine atoms, which confer enhanced stability, reactivity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
(2S)-4,4-difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO4/c14-13(15)6-10(11(17)18)16(8-13)12(19)20-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXGOKDOIFGMDR-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC1(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501174893 | |
Record name | 1-(Phenylmethyl) (2S)-4,4-difluoro-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501174893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72180-27-9 | |
Record name | 1-(Phenylmethyl) (2S)-4,4-difluoro-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72180-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Phenylmethyl) (2S)-4,4-difluoro-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501174893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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